N-methyl-N-phenylbutanamide

描述

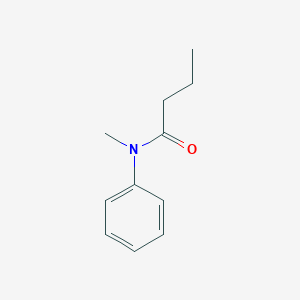

N-methyl-N-phenylbutanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is used primarily in research settings and has various applications in chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions: N-methyl-N-phenylbutanamide can be synthesized through the reaction of butyryl chloride with N-methylaniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butyryl chloride+N-methylaniline→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of dilute acids or bases, leading to the formation of butanoic acid and N-methylaniline.

Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Hydrolysis: Butanoic acid and N-methylaniline.

Reduction: N-methylbutylamine.

Substitution: Depends on the nucleophile used.

科学研究应用

Organic Synthesis

N-methyl-N-phenylbutanamide has been utilized as a substrate in organic synthesis, particularly in the formation of complex molecules through selective reactions. A notable study demonstrated its use in methylene acetoxylation reactions, where it served as a model substrate for synthesizing 1-carbamoyl-2-oxopropyl acetate derivatives. The reaction conditions were optimized using (diacetoxyiodo)benzene (DIB) as an oxidant, yielding high product yields under mild conditions .

Case Study: Methylene Acetoxylation

| Substrate | Product | Yield |

|---|---|---|

| 3-oxo-N-phenylbutanamide (1a) | 1-(phenylcarbamoyl)-2-oxopropyl acetate (2a) | 89% |

| N-(4-methoxyphenyl)-3-oxobutanamide | Corresponding acetoxy derivative | Excellent |

| N-(2,5-dichlorophenyl)-3-oxobutanamide | Corresponding acetoxy derivative | Excellent |

This study illustrates the versatility of this compound in generating various derivatives through selective functionalization.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Its structure suggests that it may interact with biological targets, making it a candidate for drug development. The compound's ability to form hydrogen bonds and its lipophilicity may enhance its bioavailability and efficacy.

Potential Pharmacological Applications

- Analgesics : Due to its structural similarity to known analgesics, there is ongoing research into its pain-relieving properties.

- Antidepressants : The compound may exhibit properties similar to certain antidepressants by modulating neurotransmitter levels.

Biochemical Research

This compound is also employed in biochemical assays and proteomics research. Its ability to modulate enzyme activity makes it useful in studying metabolic pathways and enzyme kinetics.

Biochemical Application Example

In proteomics, this compound can serve as an inhibitor or modulator for specific enzymes involved in metabolic processes. This application allows researchers to explore the roles of these enzymes in various biological contexts.

Material Science

Emerging research indicates that this compound could be utilized in material science for developing polymers or as a component in composite materials due to its chemical stability and potential reactivity with other monomers.

作用机制

The mechanism of action of N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets, primarily through hydrogen bonding and van der Waals forces. The carbonyl group can act as a hydrogen bond acceptor, while the phenyl and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

相似化合物的比较

- N-methyl-N-phenylacetamide

- N-methyl-N-phenylpropionamide

- N-methyl-N-phenylisobutyramide

Comparison: N-methyl-N-phenylbutanamide is unique due to its specific carbon chain length and the presence of both methyl and phenyl groups. Compared to its analogs, it may exhibit different physical properties such as boiling point and solubility, as well as varying reactivity in chemical reactions. The specific arrangement of atoms in this compound can also influence its interaction with biological targets, making it distinct in its applications and effects.

生物活性

N-methyl-N-phenylbutanamide, also referred to as 3-methyl-N-phenylbutanamide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by a methyl group and a phenyl group attached to a butanamide backbone. Its molecular formula is , and it has been synthesized using various methods, including condensation reactions involving aniline and ketones or aldehydes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been shown to inhibit viral replication in cell cultures significantly. For instance, compounds structurally similar to this compound demonstrated substantial antiviral activity against the NS1 protein of influenza viruses, which is crucial for viral replication and immune evasion. In particular, modifications to the amide bond have resulted in enhanced potency against viral targets while maintaining low toxicity in cell lines up to concentrations of 100 µM .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. It acts as a quorum sensing inhibitor (QSI), disrupting communication among bacterial populations that can lead to virulence. Specifically, analogs of this compound have shown effectiveness against Gram-negative bacteria by inhibiting bioluminescence in Vibrio harveyi, which is a model organism for studying quorum sensing .

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Antiviral Mechanism : The compound inhibits the NS1 protein's function, which is essential for the virus's ability to evade host immune responses. By blocking this protein, this compound effectively reduces viral replication rates .

- Antibacterial Mechanism : As a QSI, it interferes with the signaling processes that bacteria use to coordinate their behavior, thereby reducing their pathogenicity and biofilm formation .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various pathogens:

- Influenza Virus : A study demonstrated that derivatives of this compound could reduce viral replication by over three orders of magnitude in vitro. This suggests that structural modifications could enhance its efficacy as an antiviral agent .

- Bacterial Infections : In experiments with Vibrio harveyi, this compound analogs inhibited bioluminescence production significantly, indicating their potential use in treating infections caused by bacteria that rely on quorum sensing for virulence .

Data Summary

属性

IUPAC Name |

N-methyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-11(13)12(2)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFPEEPVJGCERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278097 | |

| Record name | N-methyl-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42883-79-4 | |

| Record name | Butyranilide, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。